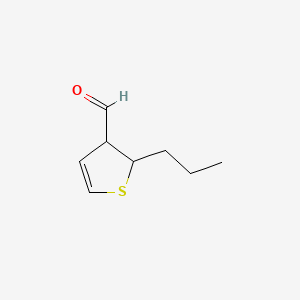

2-Propyl-3-formyldihydro-thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12OS |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

2-propyl-2,3-dihydrothiophene-3-carbaldehyde |

InChI |

InChI=1S/C8H12OS/c1-2-3-8-7(6-9)4-5-10-8/h4-8H,2-3H2,1H3 |

InChI Key |

NGCUXOLYFJRHPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(C=CS1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 Propyl 3 Formyldihydro Thiophene

Reactivity of the Aldehyde Moiety

The formyl group attached to the C3 position of the dihydrothiophene ring is an electron-deficient center, making it a prime target for nucleophilic reagents. Its reactivity is central to the derivatization of the parent molecule.

Nucleophilic Addition Reactions and Subsequent Derivatizations

The polarized carbon-oxygen double bond of the aldehyde readily undergoes nucleophilic addition. This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol. A wide array of nucleophiles can be employed, leading to a diverse range of derivatives.

Common nucleophilic additions include the formation of cyanohydrins with cyanide ions, hemiacetals and acetals with alcohols under acidic catalysis, and the generation of secondary alcohols through Grignard and organolithium reagents. Another important transformation is the formation of imines and related C=N compounds through reaction with primary amines.

Table 1: Examples of Nucleophilic Addition Products from 2-Propyl-3-formyldihydrothiophene

| Nucleophile (Reagent) | Intermediate Product | Final Product (after workup/derivatization) | Product Class |

|---|---|---|---|

| HCN / CN⁻ | Cyanohydrin alkoxide | 2-Propyl-3-(1-hydroxy-1-cyanoethyl)dihydrothiophene | Cyanohydrin |

| R'OH (e.g., Ethanol) | Hemiacetal | 2-Propyl-3-(diethoxymethyl)dihydrothiophene | Acetal |

| R'MgBr (e.g., Ethylmagnesium bromide) | Magnesium alkoxide | 1-(2-Propyl-dihydrothiophen-3-yl)propan-1-ol | Secondary Alcohol |

| R'NH₂ (e.g., Aniline) | Hemiaminal | N-((2-Propyl-dihydrothiophen-3-yl)methylene)aniline | Imine (Schiff Base) |

Oxidation and Reduction Pathways of the Formyl Group

The aldehyde functionality exists in an intermediate oxidation state, allowing for both oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: The formyl group can be readily oxidized to the corresponding carboxylic acid, 2-Propyl-dihydrothiophene-3-carboxylic acid. Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent, H₂CrO₄), and milder oxidants like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, which are classic tests for aldehydes.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (2-Propyl-dihydrothiophen-3-yl)methanol. This is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent sufficient for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is another effective method.

Table 2: Common Reagents for the Oxidation and Reduction of the Formyl Group

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Propyl-dihydrothiophene-3-carboxylic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 2-Propyl-dihydrothiophene-3-carboxylic acid | |

| Jones Reagent (H₂CrO₄, acetone) | 2-Propyl-dihydrothiophene-3-carboxylic acid | |

| Reduction | Sodium Borohydride (NaBH₄) | (2-Propyl-dihydrothiophen-3-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (2-Propyl-dihydrothiophen-3-yl)methanol | |

| H₂ / Pd, Pt, or Ni | (2-Propyl-dihydrothiophen-3-yl)methanol |

Knoevenagel Condensations and Related Carbonyl Transformations

The Knoevenagel condensation is a characteristic reaction of aldehydes. wikipedia.org It involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgyoutube.com The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield a new carbon-carbon double bond. wikipedia.org

For 2-Propyl-3-formyldihydrothiophene, reaction with active methylene compounds such as malonic acid or ethyl cyanoacetate (B8463686) would lead to the formation of α,β-unsaturated products. For example, reacting it with malonic acid in the presence of pyridine would yield (E)-3-(2-Propyl-dihydrothiophen-3-yl)acrylic acid after subsequent decarboxylation. wikipedia.org

Reactivity of the Dihydrothiophene Ring System

The 2,3-dihydrothiophene (B74016) isomer contains a thioether linkage and an isolated carbon-carbon double bond, which define its reactivity. Unlike aromatic thiophene (B33073), this ring system does not undergo electrophilic aromatic substitution; instead, it exhibits reactivity typical of an alkene and a sulfide (B99878). wikipedia.org

Electrophilic Addition Patterns in Dihydrothiophenes

The carbon-carbon double bond in the 2,3-dihydrothiophene ring is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com The reaction mechanism involves the initial attack by an electrophile on the π-bond, leading to the formation of a carbocation intermediate. libretexts.orglibretexts.org This intermediate is then attacked by a nucleophile to give the final addition product.

Addition of hydrogen halides (HX), for instance, would proceed via protonation of the double bond to form the more stable carbocation, followed by attack of the halide ion. libretexts.org Halogenation with X₂ (e.g., Br₂ or Cl₂) would also occur across the double bond to yield a dihalogenated tetrahydrothiophene (B86538) derivative. The sulfur atom can also be a site of electrophilic attack, leading to oxidation. For example, reaction with hydrogen peroxide can oxidize the thioether to a sulfoxide (B87167) and further to a sulfone. wikipedia.org

Cycloaddition Reactions Involving the Unsaturated Thiophene Ring

The dihydrothiophene ring can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction, which involves a conjugated diene and a dienophile. wikipedia.org In its ground state, 2,3-dihydrothiophene is not a diene. However, it can act as a dienophile (the 2π component) in reactions with conjugated dienes.

Conversely, oxidation of the sulfur atom to a sulfone significantly alters the electronic properties of the ring. The resulting 2,3-dihydrothiophene-1,1-dioxide can act as a more effective dienophile. While fully aromatic thiophene is a poor diene due to its aromatic stability, its S-oxide derivatives are known to be reactive dienes in Diels-Alder reactions. nih.gov By analogy, derivatives of dihydrothiophene could be engineered to participate as the 4π component in such cycloadditions. For example, related thieno[2,3-c]pyran-3-ones are known to be stable and react with alkynes in Diels-Alder reactions. researchgate.net

Ring-Opening and Rearrangement Processes

The dihydrothiophene core, particularly when functionalized with electron-withdrawing groups like the formyl substituent, can be susceptible to ring-opening reactions under specific conditions. While direct studies on 2-Propyl-3-formyldihydrothiophene are not extensively documented, related systems provide valuable insights. For instance, fused thieno[2,3-b]thiophenes and certain oligothiophenes undergo cleavage of the thiophene ring when treated with organolithium reagents. beilstein-journals.org This process is initiated by the nucleophilic attack of the organolithium compound, such as n-butyllithium, on the sulfur atom of the thiophene ring. beilstein-journals.org The efficiency of such ring-opening reactions in dithieno[2,3-b:3',2'-d]thiophene derivatives has been shown to be influenced by the nucleophilicity of the aryllithium reagent, with electron-donating groups on the aryl ring enhancing the reaction yield. beilstein-journals.org It is plausible that 2-Propyl-3-formyldihydrothiophene could undergo a similar ring-opening upon treatment with strong nucleophiles, where the nucleophile attacks the sulfur atom, leading to the cleavage of a C-S bond. The resulting intermediate could then be trapped with an electrophile.

Directed Functionalization at Peripheral Positions

The functional groups present in 2-Propyl-3-formyldihydrothiophene offer multiple sites for further chemical modification, allowing for the introduction of new functionalities at specific positions on the dihydrothiophene core.

Alkylation and Acylation of the Dihydrothiophene Core

The formyl group at the 3-position of 2-Propyl-3-formyldihydrothiophene significantly influences the reactivity of the adjacent carbon atoms. The α-proton to the formyl group (at the 3-position) is acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in alkylation reactions. The alkylation of α,β-unsaturated aldehydes and ketones is a well-established method for forming new carbon-carbon bonds. nih.govyoutube.com For instance, the reaction of an α,β-unsaturated imine with terminal alkenes or alkynes in the presence of a rhodium catalyst can lead to stereoselective alkylation at the β-position. nih.gov While direct examples for 2-Propyl-3-formyldihydrothiophene are scarce, it is conceivable that under appropriate basic conditions, the compound could be deprotonated to form an enolate, which could then be alkylated at the carbon atom of the C=C double bond.

Acylation reactions on the dihydrothiophene core, while less explored for this specific substrate, can be envisioned. Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic and heteroaromatic rings. However, given that 2,3-dihydrothiophene is not aromatic, its reactivity in Friedel-Crafts type reactions would differ from that of thiophene. The presence of the electron-withdrawing formyl group would further deactivate the ring towards electrophilic attack.

Halogenation and Subsequent Cross-Coupling Methodologies

Halogenation of the dihydrothiophene ring provides a key handle for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The double bond in the 2,3-dihydrothiophene ring can be a site for halogenation. Reagents like N-bromosuccinimide (NBS) are commonly used for the allylic bromination of alkenes, which involves the substitution of a hydrogen atom on a carbon adjacent to the double bond. organic-chemistry.orgnsf.gov Given the structure of 2-Propyl-3-formyldihydrothiophene, the methylene group at the 5-position could potentially be a site for such a radical bromination. Halogenation of electron-deficient arenes and heteroarenes can also be achieved under specific conditions. rsc.orgresearchgate.net

Once a halogen atom is introduced onto the dihydrothiophene ring, a variety of powerful cross-coupling reactions can be employed. These reactions, often catalyzed by palladium complexes, have revolutionized organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org It is a versatile method for forming C-C bonds and has been applied to thiophene derivatives.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and has been used in the synthesis of complex molecules containing heterocyclic moieties. lih.lunih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an amine with an aryl or heteroaryl halide. wikipedia.orglibretexts.orgrug.nl This method provides a direct route to arylamines and their heterocyclic analogues.

The successful application of these cross-coupling reactions would depend on the synthesis of a halogenated derivative of 2-Propyl-3-formyldihydrothiophene. The table below summarizes the general features of these important cross-coupling reactions.

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | C-C |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ with phosphine (B1218219) ligands | C-N |

Selective Hydroxylation and Amination Strategies

The introduction of hydroxyl and amino groups onto the dihydrothiophene ring can lead to valuable synthetic intermediates. The double bond in 2-Propyl-3-formyldihydrothiophene is a prime target for such functionalization.

Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄), which typically results in syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a cyclic osmate ester intermediate. Due to the toxicity and cost of osmium tetroxide, catalytic versions of this reaction have been developed, such as the Upjohn dihydroxylation, which uses N-methylmorpholine N-oxide (NMO) as a co-oxidant. wikipedia.orgorganic-chemistry.org

Aminohydroxylation allows for the simultaneous introduction of an amino and a hydroxyl group across the double bond. The Sharpless asymmetric aminohydroxylation is a powerful method for achieving this transformation in an enantioselective manner. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a nitrogen source, such as a salt of an N-halosulfonamide or carbamate. organic-chemistry.org The regioselectivity of the addition can often be controlled by the choice of ligand and nitrogen source.

While direct application of these methods to 2-Propyl-3-formyldihydrothiophene is not widely reported, the presence of the alkene functionality makes it a plausible substrate for these transformations, potentially leading to highly functionalized and chiral derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies for Dihydrothiophene Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of organic molecules. For 2-Propyl-3-formyldihydrothiophene, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 9.0-10.0 ppm. For a related compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, this proton appears at δ 9.70 ppm mdpi.com. The protons of the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (CH₂) around δ 1.6-1.8 ppm, and a triplet for the methylene group attached to the dihydrothiophene ring around δ 2.7 ppm mdpi.com.

The protons on the dihydrothiophene ring would provide key structural and stereochemical insights. For a 2,3-dihydrothiophene (B74016) system, one would expect signals for the CH proton at position 2, the CH₂ group at position 4, and the CH proton at position 5, which is part of the double bond. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent propyl group and the proton at C3 (if present, though in this case it's a formyl group). The chemical shifts for the ring protons of the parent 2,3-dihydrothiophene are reported as δ 6.06 (C2-H), 5.48 (C3-H), 3.08 (C4-H₂), and 2.62 (C5-H₂) chemicalbook.com. For the target molecule, the proton at C2 would be shifted due to the propyl substituent, and the absence of a proton at C3 would simplify the spectrum in that region.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of δ 180-190 ppm mdpi.com. The carbons of the propyl group would appear in the aliphatic region (δ 10-40 ppm). The sp² carbons of the double bond within the dihydrothiophene ring would resonate in the δ 120-140 ppm region, while the sp³ carbons of the ring would be found further upfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propyl-2,3-dihydrothiophene-3-carbaldehyde

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CHO | ~9.7 | ~185 | s |

| C2-H | ~3.5-4.0 | ~45-50 | m |

| C4-H₂ | ~2.8-3.2 | ~30-35 | m |

| C5-H | ~6.0-6.5 | ~125-130 | m |

| Propyl-CH₂ (α) | ~1.5-1.8 | ~35-40 | m |

| Propyl-CH₂ (β) | ~1.3-1.6 | ~20-25 | m |

| Propyl-CH₃ | ~0.9 | ~13-15 | t |

Note: These are estimated values based on data from related compounds and general NMR principles. Actual values may vary.

Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For 2-Propyl-3-formyldihydrothiophene, the molecular ion peak (M⁺) would be observed, and its high-resolution mass would confirm the elemental composition. Thiophene (B33073) and its derivatives are known to exhibit pronounced molecular ions rsc.org.

The fragmentation of 2-Propyl-3-formyldihydrothiophene under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the sulfur atom is a common fragmentation route for thioethers. Loss of the propyl group (C₃H₇, 43 amu) or the formyl group (CHO, 29 amu) would lead to significant fragment ions. Cleavage of the C-C bond in the propyl chain would result in the loss of ethyl (29 amu) or methyl (15 amu) radicals.

The dihydrothiophene ring itself can undergo retro-Diels-Alder type reactions, leading to the expulsion of a neutral molecule like ethene. The fragmentation patterns of substituted thiophenes have been studied, and while isomeric thiophenes can be difficult to differentiate, the fragmentation is generally well-defined rsc.orgnih.govresearchgate.net. In the case of benzo[b]thiophene-2,5-dicarbonyldichlorides, cleavage of the C-Cl bond is a characteristic fragmentation nih.gov. By analogy, cleavage of the C-CHO bond in the target molecule would be expected.

Isotopic labeling studies, for instance, by introducing deuterium (B1214612) into the propyl or formyl group, could be employed to definitively establish the fragmentation pathways.

Interactive Data Table: Predicted Key Mass Spectral Fragments for 2-Propyl-2,3-dihydrothiophene-3-carbaldehyde

| m/z | Proposed Fragment | Fragmentation Pathway |

| 156 | [M]⁺ | Molecular Ion |

| 127 | [M - CHO]⁺ | Loss of formyl radical |

| 113 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 97 | [M - C₃H₇ - O]⁺ | Subsequent loss of oxygen |

| 85 | [C₄H₅S]⁺ | Ring fragmentation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. For 2-Propyl-3-formyldihydrothiophene, several characteristic vibrational modes would be expected.

The most prominent absorption in the IR spectrum would be the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1720-1740 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also characteristic and is found around 2720 cm⁻¹ and 2820 cm⁻¹.

The C=C stretching vibration of the double bond within the dihydrothiophene ring would give rise to a band in the region of 1600-1680 cm⁻¹. The C-S stretching vibration, which is often weak in the IR spectrum, would be expected in the range of 600-800 cm⁻¹. The C-H stretching vibrations of the propyl group and the sp³ hybridized carbons of the ring would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would be a valuable complementary technique. The C=C and C-S stretching vibrations, which may be weak in the IR spectrum, often show strong signals in the Raman spectrum.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for 2-Propyl-3-formyldihydrothiophene-3-carbaldehyde

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretch (aldehyde) | ~2820, ~2720 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C=O stretch (aldehyde) | 1720-1740 | Strong |

| C=C stretch (ring) | 1600-1680 | Medium |

| C-S stretch | 600-800 | Weak to Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. If a suitable single crystal of 2-Propyl-3-formyldihydrothiophene could be obtained, this technique would allow for the unambiguous determination of its three-dimensional structure.

The crystal structure would reveal the puckering of the dihydrothiophene ring and the relative orientation of the propyl and formyl substituents. This information is crucial for understanding the steric and electronic interactions within the molecule. In the absence of a crystal structure for the target molecule, data from related thiophene derivatives can provide insights. For instance, crystal structures of other functionalized thiophenes have been reported, detailing the planarity of the thiophene ring and the geometry of the substituents nih.gov.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Since 2-Propyl-3-formyldihydrothiophene possesses a chiral center at the C2 position, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential for determining its enantiomeric purity and absolute configuration.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For chiral polythiophenes, intense CD signals have been observed, which are dependent on the aggregation state and the nature of the chiral side chains researchgate.netnih.gov. The ECD spectrum of an enantiomerically pure sample of 2-Propyl-3-formyldihydrothiophene would exhibit characteristic Cotton effects, the signs of which could be used to assign the absolute configuration by comparison with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT).

Vibrational Circular Dichroism (VCD), the vibrational analogue of ECD, provides stereochemical information from the infrared region of the spectrum. VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution. The VCD spectrum of 2-Propyl-3-formyldihydrothiophene would show characteristic positive and negative bands corresponding to its vibrational modes, providing a unique fingerprint for each enantiomer.

The study of chiroptical properties is crucial for applications where stereochemistry plays a key role, such as in pharmacology and materials science. The development of chiral thiophene-based polymers, for example, relies heavily on the chiroptical characterization of the monomeric precursors nih.govresearchgate.net.

Computational Chemistry Approaches to 2 Propyl 3 Formyldihydro Thiophene Systems

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 2-Propyl-3-formyldihydrothiophene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be the foundational step for understanding its properties. jmaterenvironsci.com

Electronic Structure: DFT calculations would begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, key electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. rdd.edu.iq A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate an electrostatic potential map, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-Propyl-3-formyldihydrothiophene, the oxygen of the formyl group and the sulfur heteroatom would be expected to be regions of high electron density.

Reaction Energetics: DFT is instrumental in studying potential chemical reactions involving 2-Propyl-3-formyldihydrothiophene. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. For instance, the energetics of the oxidation of the dihydrothiophene ring to a thiophene (B33073), or the reduction of the formyl group to an alcohol, could be thoroughly investigated. These calculations provide crucial data on activation energies and reaction enthalpies, allowing chemists to predict the feasibility and spontaneity of a reaction under specific conditions. Studies on substituted oligothiophenes have successfully used DFT to analyze the effects of doping and oxidation on the geometric and electronic structures, a methodology directly applicable here. jmaterenvironsci.com

Table 1: Illustrative DFT-Calculated Electronic Properties of 2-Propyl-3-formyldihydrothiophene

This table presents hypothetical, yet scientifically plausible, data that would be obtained from a DFT calculation on the target molecule, based on typical values for similar heterocyclic compounds. nih.gov

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on S | -0.25 e | Partial charge on the sulfur atom, indicating its nucleophilic character. researchgate.net |

| Mulliken Charge on O | -0.55 e | Partial charge on the formyl oxygen, a likely site for electrophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). nih.govnih.gov

Intermolecular Interactions: MD simulations are particularly useful for understanding how 2-Propyl-3-formyldihydrothiophene would interact with other molecules, such as solvent molecules or other reactants. By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), one can study solvation effects, including the formation of hydrogen bonds between the formyl group and protic solvents. This provides a more realistic model than gas-phase DFT calculations, especially for predicting properties in solution. nih.gov

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

This table illustrates the kind of data an MD simulation could provide regarding the conformational preferences of the substituents.

| Dihedral Angle | Most Populous Range (degrees) | Energy Barrier (kcal/mol) | Significance |

| C(ring)-C(ring)-C(propyl)-C | 170 to 190 (anti-periplanar) | ~3.5 | Determines the orientation of the propyl chain relative to the ring. |

| C(ring)-C(ring)-C(formyl)=O | -20 to 20 (syn-periplanar) | ~5.0 | Influences the electronic conjugation between the formyl group and the ring. |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are indispensable for predicting and interpreting spectroscopic data. Methods like Time-Dependent DFT (TD-DFT) and specific formalisms for Nuclear Magnetic Resonance (NMR) calculations can provide theoretical spectra that aid in the structural elucidation of newly synthesized compounds. tifrh.res.in

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 2-Propyl-3-formyldihydrothiophene, one can obtain theoretical chemical shifts. These calculated values, when compared to experimental data, can confirm the proposed structure. For more accurate predictions, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers, as different conformations will have slightly different shifts. nih.gov The inclusion of solvent effects, either implicitly or explicitly, can further improve the accuracy of the prediction. nih.gov

UV-Vis and IR Spectroscopy: TD-DFT can be used to predict the electronic transitions of the molecule, which correspond to absorption bands in a UV-Vis spectrum. scholaris.caubc.ca This would help identify the λ_max and understand the nature of the electronic excitations (e.g., n→π* or π→π* transitions). Similarly, by calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. The calculated frequencies correspond to the stretching and bending modes of the various functional groups (C=O, C-S, C-H, etc.), which is invaluable for identifying the presence of these groups in an experimental sample.

Table 3: Hypothetical Predicted Spectroscopic Data for 2-Propyl-3-formyldihydrothiophene

This table shows illustrative spectroscopic data that could be generated computationally to aid in experimental characterization.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

| ¹H NMR (Formyl H) | δ 9.7 ppm | Characteristic downfield shift for an aldehyde proton. |

| ¹³C NMR (C=O) | δ 190 ppm | Typical chemical shift for a carbonyl carbon in an aldehyde. |

| IR Freq (C=O Stretch) | 1705 cm⁻¹ | Strong absorption band characteristic of a conjugated aldehyde. |

| UV-Vis λ_max | 285 nm (n→π), 240 nm (π→π) | Electronic transitions related to the formyl group and dihydrothiophene ring. |

Retrosynthetic Analysis and Reaction Pathway Planning using Computational Tools

Computational tools are increasingly being used to assist in the design of synthetic routes. Software leveraging large databases of chemical reactions and complex algorithms can propose potential disconnections in a target molecule to identify simpler, commercially available starting materials.

For 2-Propyl-3-formyldihydrothiophene, a computational retrosynthetic analysis might suggest several pathways. One plausible disconnection could be at the C-C bond between the formyl group and the ring, suggesting a formylation reaction on a 2-propyldihydrothiophene precursor. Another approach could involve breaking the ring itself, pointing towards a synthesis starting from an acyclic sulfur-containing precursor that can be cyclized. mdpi.com For example, a common route to thiophene derivatives involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent (Paal-Knorr thiophene synthesis) or multicomponent reactions like the Gewald reaction for substituted 2-aminothiophenes. nih.govnih.gov

Computational chemistry can then be used to evaluate the proposed synthetic steps. By calculating the reaction energetics (as described in section 5.1) for each proposed step, chemists can identify potential high-energy intermediates or large activation barriers, thereby flagging steps that might have low yields or require harsh conditions. This allows for the in silico screening of multiple synthetic routes, saving significant time and resources in the laboratory by focusing on the most promising pathways. researchgate.netresearchgate.net

Role of 2 Propyl 3 Formyldihydro Thiophene As a Synthetic Intermediate and Chemical Scaffold

Precursor in the Synthesis of Complex Thiophene-Containing Scaffolds

The structure of 2-Propyl-3-formyldihydrothiophene makes it an ideal starting material for the synthesis of more complex, often aromatic, thiophene-containing scaffolds. The dihydrothiophene ring can be chemically modified, and the formyl group provides a reactive handle for a multitude of chemical transformations.

One of the primary applications of such a dihydrothiophene derivative is its potential oxidation to the corresponding fully aromatic thiophene (B33073). This aromatization is a key step in the synthesis of many thiophene-based materials and pharmaceuticals. The resulting 2-propyl-3-formylthiophene would then be a highly valuable building block. Thiophene aldehydes are of considerable importance in organic synthesis. google.com The formyl group can undergo a wide array of reactions, including but not limited to:

Wittig and Horner-Wadsworth-Emmons reactions: to introduce vinyl groups, extending the conjugation of the system.

Reductive amination: to form aminomethylthiophenes, which are precursors to various biologically active compounds.

Grignard and organolithium additions: to generate secondary alcohols, providing a new stereocenter and a site for further functionalization.

Condensation reactions: with active methylene (B1212753) compounds to build larger, more complex heterocyclic systems. For instance, the reaction of 2-mercaptoquinoline-3-carbaldehydes with various dicarbonyl compounds can lead to novel fused polyheterocyclic derivatives. researchgate.net

The synthesis of thiophene derivatives is often achieved through multicomponent reactions, such as the Gewald reaction, which involves the condensation of a carbonyl compound with an active methylene compound and sulfur. sciforum.netnih.gov While 2-Propyl-3-formyldihydrothiophene itself is a product of synthesis, its subsequent reactions to form more elaborate thiophene structures are a testament to its role as a key intermediate.

Building Block for Functional Materials with Sulfur Heterocycles

Thiophene-containing polymers and oligomers are at the forefront of research in organic electronics due to their excellent charge transport properties and well-established synthetic procedures. uniroma1.it While fully aromatic thiophenes are most commonly used, dihydrothiophene derivatives like 2-Propyl-3-formyldihydrothiophene can serve as crucial precursors to the monomers required for these materials.

Organic Semiconductors and Electronic Materials

Thiophene derivatives are essential components in a variety of organic electronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). semanticscholar.org The electronic properties of these materials, such as the HOMO-LUMO gap, can be fine-tuned by modifying the chemical structure of the thiophene monomers. mdpi.com

2-Propyl-3-formyldihydrothiophene can be envisioned as a precursor to monomers for such materials. For example, after oxidation to the aromatic thiophene, the formyl group can be used to extend the π-conjugated system. This is a critical factor in the design of organic semiconductors, as extended conjugation generally leads to a smaller bandgap, which is desirable for many electronic applications. uniroma1.it The synthesis of π-extended thiophene-based organic semiconductors is a significant area of research. researchgate.net The introduction of substituents, such as the propyl group, can also influence the solubility and solid-state packing of the resulting polymers, which in turn affects their electronic performance. mdpi.com

Polymeric and Supramolecular Assemblies

The development of new polymeric and supramolecular assemblies based on thiophene is a rapidly growing field. These materials can have applications in sensing, catalysis, and nanotechnology. The formyl group of 2-Propyl-3-formyldihydrothiophene provides a convenient point for polymerization or for attachment to other molecular units to form complex supramolecular structures.

For instance, the aldehyde functionality can be converted into other reactive groups, such as alkynes or azides, which can then participate in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to form polymers or to functionalize surfaces. The ability to create well-defined architectures is crucial for the development of advanced materials with tailored properties. Thiophene oligomers can be synthesized with different architectures to fine-tune their optical and electrochemical properties. uniroma1.it

Intermediate for the Derivatization of Biologically Relevant Structural Motifs (Mechanistic Focus)

Thiophene and its derivatives are considered "privileged" scaffolds in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.gov The partially saturated dihydrothiophene ring in 2-Propyl-3-formyldihydrothiophene offers a three-dimensional structure that can be advantageous for binding to biological targets.

Chemical Precursors in Biocatalytic Transformations

Biocatalysis, the use of enzymes to perform chemical reactions, is an increasingly important tool in organic synthesis, particularly for the production of chiral compounds. Dihydrothiophene derivatives can be substrates for various enzymes. For example, the biocatalytic reduction of tetrahydrothiophene-3-one to the corresponding (R)-alcohol has been shown to be highly enantioselective. acs.org

The formyl group of 2-Propyl-3-formyldihydrothiophene is a prime target for enzymatic reduction by ketoreductases to produce a chiral alcohol. This would introduce a new stereocenter with high enantiopurity, a critical feature for many pharmaceuticals. The resulting chiral alcohol could then be used as a building block for more complex, biologically active molecules. The sulfur atom in the ring can also influence the binding of the substrate to the enzyme's active site.

Molecular Scaffolds for Investigating Biological Interactions (without clinical or safety data)

The dihydrothiophene ring system can serve as a bioisostere for other five-membered rings, such as cyclopentane (B165970) or tetrahydrofuran, in drug candidates. nih.gov The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological receptors, potentially enhancing binding affinity and selectivity. nih.gov

Starting from 2-Propyl-3-formyldihydrothiophene, a variety of derivatives can be synthesized to probe the structure-activity relationships of a particular biological target. The formyl group allows for the systematic introduction of different functional groups, enabling researchers to explore how changes in the molecule's size, shape, and electronic properties affect its biological interactions. For example, libraries of compounds could be created through reactions at the formyl position, and these libraries could then be screened to identify molecules with specific biological activities. The synthesis of 2-amino-3-functionally substituted thiophene derivatives has been studied for their use as probe molecules in chemical biology. sciforum.net

Investigation of Formation Pathways in Complex Chemical Systems

Mechanistic Analysis of Formation under Maillard Reaction Conditions

The Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids, is a primary pathway for the generation of a vast array of flavor compounds, including sulfur-containing heterocycles. The formation of 2-propyl-3-formyldihydrothiophene within this context involves key intermediates and reaction steps.

The initial stages of the Maillard reaction involve the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to form Amadori or Heyns products. sandiego.edu Subsequent degradation of these intermediates, particularly through the Strecker degradation of sulfur-containing amino acids like cysteine, is crucial. sandiego.edunih.gov The Strecker degradation yields hydrogen sulfide (B99878) (H₂S), ammonia (B1221849), and aldehydes. sandiego.eduresearchgate.net

The carbon backbone of 2-propyl-3-formyldihydrothiophene is believed to originate from the fragmentation of sugars, while the sulfur atom is contributed by the thermal degradation of cysteine. A critical intermediate in the formation of many sulfur-containing aroma compounds is 5-hydroxy-3-mercapto-2-pentanone, which can subsequently cyclize and react further to form various thiophenes and furans. researchgate.net The interaction of lipid degradation products with Maillard reaction intermediates can also lead to the formation of thiophenes with alkyl substituents. researchgate.net

The complexity of the Maillard reaction leads to a diverse array of volatile compounds that contribute to the characteristic meat-like flavor. researchgate.net The specific reaction conditions, such as temperature, pH, and the types of sugars and amino acids present, significantly influence the final profile of volatile compounds.

Chemical Transformations from Lipid Oxidation Byproducts

Lipid oxidation is another critical process that runs concurrently with the Maillard reaction in many food systems, especially during cooking. The breakdown of lipids, particularly polyunsaturated fatty acids, generates a variety of reactive carbonyl compounds, such as saturated and unsaturated aldehydes. researchgate.net These lipid-derived aldehydes can readily participate in the Maillard reaction, reacting with key intermediates like hydrogen sulfide and ammonia to form a range of heterocyclic compounds. researchgate.net

The interaction between lipid oxidation and the Maillard reaction is a significant contributor to the formation of 2-alkyl substituted thiophenes. researchgate.net For instance, aldehydes derived from lipid oxidation can react with H₂S, a product of cysteine degradation, to form mercaptoaldehydes or mercaptoketones. These intermediates can then undergo cyclization and dehydration to yield dihydrothiophenes and subsequently thiophenes.

Research has shown that the presence of phospholipids (B1166683) can influence the formation of sulfur-containing compounds. The addition of egg yolk phospholipid to a heated solution of L-cysteine and ribose altered the aroma profile from sulfury to a more cooked beef-like character. ntou.edu.tw This suggests that lipid-derived components can modulate the reaction pathways, favoring the formation of certain flavor compounds over others. In the absence of phospholipids, compounds like 2-methyl-3-furanthiol (B142662) and 3-mercapto-2-pentanone (B1362483) were predominant. ntou.edu.tw

The interplay between the Maillard reaction and lipid oxidation is complex, with shared intermediates and reaction mechanisms. researchgate.net This interaction significantly expands the range of possible flavor compounds, including 2-propyl-3-formyldihydrothiophene, contributing to the rich and varied aromas of cooked foods.

Data Tables

Table 1: Key Precursors and Intermediates in the Formation of 2-Propyl-3-formyldihydrothiophene

| Compound Type | Specific Compound | Role in Formation Pathway |

| Amino Acid | Cysteine | Source of sulfur (via H₂S) through Strecker degradation. sandiego.edunih.govresearchgate.net |

| Reducing Sugar | e.g., Ribose, Xylose | Carbon source, initiates Maillard reaction. sandiego.eduresearchgate.netntou.edu.tw |

| Maillard Intermediate | 5-hydroxy-3-mercapto-2-pentanone | Key intermediate leading to the formation of thiophenes. researchgate.net |

| Lipid Oxidation Byproduct | Saturated/Unsaturated Aldehydes | React with Maillard intermediates to form alkyl-substituted thiophenes. researchgate.net |

| Reactive Sulfur Species | Hydrogen Sulfide (H₂S) | Product of cysteine degradation, reacts with carbonyls. researchgate.netresearchgate.net |

Advanced Research Perspectives and Future Directions in Dihydrothiophene Chemistry

Sustainable and Green Chemistry Approaches for Dihydrothiophene Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including dihydrothiophenes, to minimize environmental impact. jddhs.comrasayanjournal.co.in Research in this area focuses on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. jddhs.comresearchgate.net The goal is to develop synthetic routes that are not only efficient but also sustainable in the long term. rasayanjournal.co.in

One of the key strategies in green synthesis is the replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions. jddhs.comrasayanjournal.co.in For instance, the use of water as a solvent in the synthesis of heterocyclic compounds is highly desirable due to its non-toxic and non-flammable nature. researchgate.net Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. jddhs.comrasayanjournal.co.in

The development of novel catalysts is also a cornerstone of green dihydrothiophene synthesis. researchgate.net Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Biocatalysis, using enzymes to carry out specific chemical transformations, offers a highly selective and environmentally friendly approach to the synthesis of complex molecules. jddhs.com

| Green Chemistry Approach | Description | Potential Benefits for Dihydrothiophene Synthesis |

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids instead of volatile organic compounds (VOCs). jddhs.com | Reduced toxicity, improved safety, and easier product separation. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. rasayanjournal.co.in | Faster reaction rates, higher yields, and reduced energy consumption. |

| Heterogeneous Catalysis | Use of catalysts in a different phase from the reactants, allowing for easy separation and reuse. researchgate.net | Simplified purification, catalyst recycling, and reduced waste. |

| Biocatalysis | Employment of enzymes or whole microorganisms to catalyze chemical reactions. jddhs.com | High selectivity, mild reaction conditions, and use of renewable resources. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. rasayanjournal.co.innih.gov | Increased efficiency, reduced waste, and simplified procedures. |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is revolutionizing the production of fine chemicals and active pharmaceutical ingredients (APIs). d-nb.infocontractpharma.comresearchgate.net This technology offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. contractpharma.comcuriaglobal.com The application of flow chemistry to the synthesis of dihydrothiophenes has the potential to enable safer, more efficient, and scalable production. d-nb.infopharmtech.com

In a flow reactor, reactants are continuously pumped through a tube or a series of interconnected reactors where the reaction takes place. curiaglobal.com This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. contractpharma.com The small reaction volumes in flow reactors also minimize the risks associated with highly reactive or hazardous reagents. pharmtech.com

The integration of real-time monitoring and control systems in continuous flow processes is a key aspect of modern pharmaceutical manufacturing. contractpharma.com These process analytical technologies (PAT) allow for the continuous monitoring of critical quality attributes, ensuring consistent product quality. researchgate.net The adoption of continuous manufacturing for dihydrothiophene synthesis could lead to more robust and cost-effective production processes. d-nb.infocuriaglobal.com

Catalyst Design for Highly Selective Transformations of Dihydrothiophenes

The selective functionalization of dihydrothiophenes is crucial for the synthesis of complex molecules with desired properties. Catalyst design plays a pivotal role in achieving high levels of chemo-, regio-, and stereoselectivity in these transformations. researchgate.net Researchers are exploring various strategies to develop catalysts that can precisely control the outcome of reactions involving the dihydrothiophene scaffold.

One approach is the use of transition metal catalysts, which can activate specific bonds in the dihydrothiophene ring and direct the reaction towards a particular product. researchgate.netnih.gov The choice of metal, ligands, and reaction conditions can be fine-tuned to achieve the desired selectivity. For example, light can be used to modify the selectivity of transition metal-catalyzed transformations, offering a non-invasive way to control reactivity. nih.govnih.gov

The design of catalysts with specific microenvironments is another promising strategy. By creating a tailored reaction space around the active site, it is possible to influence the orientation of the substrate and favor the formation of a specific isomer. This concept is being explored in the development of catalysts for a wide range of chemical transformations, including those involving heterocyclic compounds. youtube.com

Exploration of Novel Reactivity Patterns and Synthetic Utilities

Understanding the inherent reactivity of the dihydrothiophene ring is essential for discovering new synthetic applications. researchgate.netresearchgate.net The presence of both a double bond and a sulfur atom in the ring gives rise to a unique set of chemical properties that can be exploited for the construction of more complex molecular architectures. chemicalbook.com

Researchers are investigating new ways to functionalize the dihydrothiophene scaffold, including the introduction of various substituents at different positions of the ring. researchgate.net The development of novel synthetic methodologies, such as domino reactions and multicomponent reactions, can provide efficient access to a wide range of functionalized dihydrothiophene derivatives. acs.org

The reactivity of dihydrothiophenes can also be modulated by changing the oxidation state of the sulfur atom. chemicalbook.comacs.org For example, oxidation to the corresponding sulfoxide (B87167) or sulfone can alter the electronic properties of the ring and open up new avenues for chemical transformations. acs.org The exploration of these novel reactivity patterns will undoubtedly lead to the discovery of new synthetic utilities for dihydrothiophenes in organic synthesis.

Integration with Advanced Material Science Applications

Thiophene-based materials have garnered significant attention in the field of material science due to their unique electronic and optical properties. acs.orgresearchgate.net These materials have found applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. acs.org The incorporation of the dihydrothiophene moiety into polymeric and molecular materials is an emerging area of research with the potential to create novel materials with tailored properties. researchgate.net

The partially saturated nature of the dihydrothiophene ring can influence the conjugation length and electronic properties of thiophene-based polymers, offering a way to fine-tune their performance in electronic devices. acs.org Furthermore, the non-planar geometry of the dihydrothiophene ring can impact the solid-state packing of molecules, which is a critical factor in determining the charge transport properties of organic semiconductors. researchgate.net

The synthesis of novel dihydrothiophene-containing monomers and their subsequent polymerization can lead to the development of new materials with applications in areas such as sensors, coatings, and drug delivery. The ability to control the structure and properties of these materials at the molecular level is a key driver of research in this field.

Elucidation of Complex Biological Pathways Involving Dihydrothiophene Derivatives (Mechanistic Aspects)

Thiophene (B33073) and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov While the biological roles of fully aromatic thiophenes have been extensively studied, the metabolic pathways and mechanisms of action of dihydrothiophene derivatives are less well understood. nih.gov

Elucidating the complex biological pathways involving dihydrothiophene derivatives is crucial for the development of new therapeutic agents. nih.gov This involves studying how these compounds are metabolized in the body, identifying their molecular targets, and understanding how they interact with biological systems at the cellular and molecular levels. nih.gov

Techniques such as metabolomics and proteomics can be used to identify the metabolic products of dihydrothiophene derivatives and to pinpoint the proteins with which they interact. Computational modeling and simulation can provide insights into the binding of these compounds to their biological targets and help to rationalize their structure-activity relationships. A deeper understanding of the mechanistic aspects of their biological activity will pave the way for the rational design of new and more effective drugs based on the dihydrothiophene scaffold. nih.gov

Q & A

Q. Table 1: Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiophene alkylation | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, reflux | 65–75% | |

| Formylation | POCl₃, DMF, 0°C → RT, 12 h | 50–60% | N/A |

Basic Research Question: How is this compound characterized structurally?

Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., formyl proton at δ 9.8–10.2 ppm) and ring saturation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (see Supplementary Information in for analogous compounds).

Advanced Tip : Use variable-temperature NMR to study conformational dynamics of the dihydrothiophene ring .

Advanced Research Question: How to address regioselectivity challenges during formylation?

Answer:

Regioselectivity in thiophene derivatives is influenced by:

- Electronic Effects : Electron-donating groups (e.g., propyl) direct formylation to specific positions. Computational modeling (DFT) predicts charge distribution and reactive sites.

- Protecting Groups : Temporary protection of reactive sites (e.g., silylation) can block undesired substitution .

- Catalytic Systems : Pd or Cu catalysts with tailored ligands enhance selectivity (e.g., tetrakis(triphenylphosphine)palladium in Stille coupling) .

Advanced Research Question: How to analyze stability under thermal/oxidative conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., mass loss at >200°C indicates thermal instability) .

- Oxidative Stability Tests : Expose the compound to H₂O₂ or O₃ and monitor degradation via HPLC. Impurity profiles should align with pharmacopeial standards (e.g., USP guidelines for thiophene analogs) .

Q. Table 2: Instrumentation for Stability Studies

| Instrument | Application | Reference |

|---|---|---|

| Thermogravimetric Analyzer | Tracks mass loss during heating | |

| HPLC with UV Detector | Quantifies oxidative degradation products |

Advanced Research Question: How to resolve contradictions in reported synthetic yields?

Answer:

Yield discrepancies often arise from:

- Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (e.g., 5 mol% vs. 2 mol%) improve coupling efficiency but increase costs .

- Solvent Systems : Polar aprotic solvents (THF, dioxane) vs. nonpolar solvents affect reaction rates and side-product formation .

- Workup Techniques : Incomplete salt removal (e.g., triethylammonium chloride) reduces purity and isolated yields .

Advanced Research Question: What computational methods support mechanistic studies?

Answer:

- Density Functional Theory (DFT) : Models transition states and activation energies for formylation/alkylation steps.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Literature Mining : Use SciFinder or Reaxys to retrieve DFT parameters for analogous thiophene systems .

Basic Research Question: How to ensure reproducibility in synthesis?

Answer:

- Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and temperature ramps.

- Standardized Characterization : Cross-validate NMR data with published spectra for related compounds (e.g., 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene) .

Advanced Research Question: How to handle impurity profiling?

Answer:

- HPLC-MS with Gradient Elution : Resolves structurally similar impurities (e.g., positional isomers).

- Spiked Recovery Studies : Add known impurities (e.g., 1-fluoronaphthalene analogs) to validate detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.